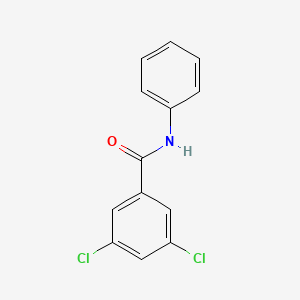

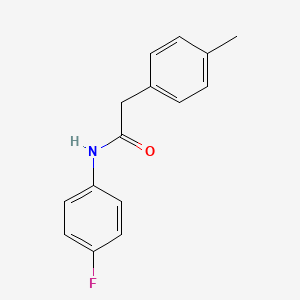

![molecular formula C22H20N2O2 B5802696 1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-benzimidazole CAS No. 88670-76-2](/img/structure/B5802696.png)

1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with acids or their derivatives. For instance, Salahuddin et al. (2017) described the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives through the acidic condensation of o-phenylene diamine, showcasing a method that could be adapted for synthesizing 1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-benzimidazole (Salahuddin et al., 2017).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex, with various substituents affecting their physical and chemical properties. For example, studies on benzimidazole compounds have shown that different substituents on the benzimidazole ring can significantly impact the molecule's ability to form intramolecular hydrogen bonds, which in turn affects its reactivity and stability (M. J. Sánchez-Moreno et al., 2003).

Chemical Reactions and Properties

Benzimidazole derivatives participate in various chemical reactions, offering a wide range of biological activities. For instance, they have been shown to exhibit antimicrobial activity against different bacterial and fungal strains. The specific substituents on the benzimidazole core structure play a critical role in determining the compound's reactivity and biological activity (V. Patil et al., 2015).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the presence of substituents like benzyloxy groups can affect the compound's solubility in different solvents, which is crucial for its applications in chemical and pharmaceutical industries.

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, basicity, and photophysical properties, are shaped by the benzimidazole core and its substituents. Benzimidazole derivatives have been studied for their antioxidant properties, indicating that substituents at specific positions on the benzimidazole ring can enhance their ability to act as free radical scavengers (I. Dvornikova et al., 2019).

Wirkmechanismus

Target of Action

The primary targets of the 1H-Benzimidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- compound are enzymes such as acetylcholinesterase and butyrylcholinesterase . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system.

Mode of Action

The compound interacts with its targets by inhibiting their activity. This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This results in enhanced signal transmission in the nervous system .

Biochemical Pathways

The compound affects the cholinergic pathway, which is involved in signal transmission in the nervous system. By inhibiting acetylcholinesterase and butyrylcholinesterase, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration. This affects the downstream effects of acetylcholine, enhancing signal transmission in the nervous system .

Pharmacokinetics

The benzimidazole moiety, which is part of the compound’s structure, is known to be a key building block for several biologically active molecules . This suggests that the compound may have good bioavailability.

Result of Action

The result of the compound’s action is an enhancement of signal transmission in the nervous system due to the increased concentration of acetylcholine. This can lead to various effects depending on the specific context in which the compound is used .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the compound’s absorption and distribution. Additionally, factors such as pH and temperature can influence the compound’s stability and its interaction with its targets .

Eigenschaften

IUPAC Name |

1-[2-(4-phenylmethoxyphenoxy)ethyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c1-2-6-18(7-3-1)16-26-20-12-10-19(11-13-20)25-15-14-24-17-23-21-8-4-5-9-22(21)24/h1-13,17H,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGPIQPARZNFTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCN3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359046 |

Source

|

| Record name | 1H-Benzimidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88670-76-2 |

Source

|

| Record name | 1H-Benzimidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5802636.png)

![2-[(cyclopropylcarbonyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5802664.png)

![4-nitrobenzaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B5802665.png)

![N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide](/img/structure/B5802688.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide](/img/structure/B5802704.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamide](/img/structure/B5802707.png)